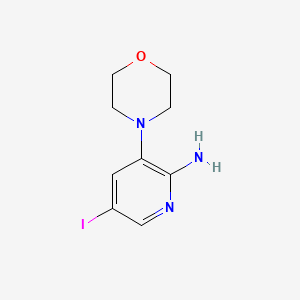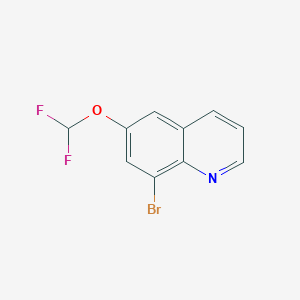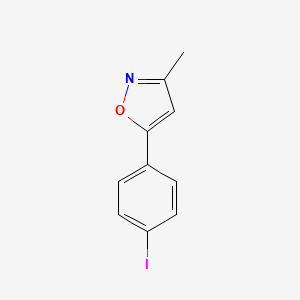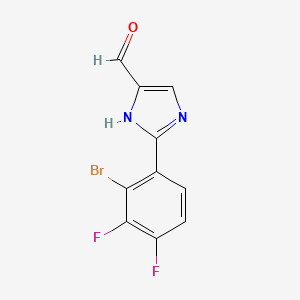
(R)-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with significant interest in various scientific fields. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The process can be carried out under controlled conditions to ensure the desired chiral purity and yield. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the final product with high purity and yield.
化学反応の分析
Types of Reactions
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学的研究の応用
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: It is used in studies related to neurotransmitter function and receptor binding.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate: Another chiral tetrahydroisoquinoline derivative with similar structural features.
Phenylephrine Related Compound F: A related compound used in pharmaceutical research.
Uniqueness
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chiral configuration and methoxy substitution, which confer distinct chemical and biological properties. These features make it particularly valuable in research focused on chiral synthesis and receptor interactions.
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
(1R)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H/t8-;/m1./s1 |
InChIキー |
HJZZVVJCAXPAQA-DDWIOCJRSA-N |
異性体SMILES |
C[C@@H]1C2=C(CCN1)C=C(C=C2)OC.Cl |
正規SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)
![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)
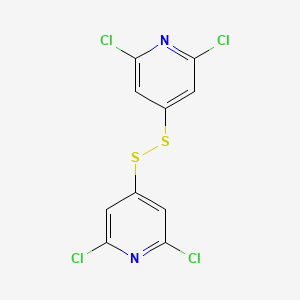

![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)
![3-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675161.png)



